tert-Butyl 5-(3-methylpiperidin-1-yl)piperidine-3-carboxylate

Description

Structure and Key Features

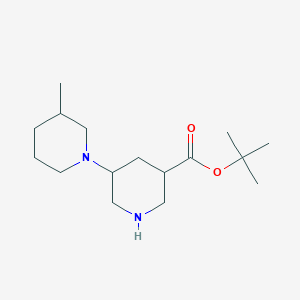

tert-Butyl 5-(3-methylpiperidin-1-yl)piperidine-3-carboxylate is a bicyclic piperidine derivative featuring a tert-butyl carbamate group at the 3-position of the piperidine ring and a 3-methylpiperidinyl substituent at the 5-position. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic processes. The 3-methylpiperidinyl substituent introduces a branched alkyl chain, which may influence lipophilicity and conformational flexibility .

Properties

Molecular Formula |

C16H30N2O2 |

|---|---|

Molecular Weight |

282.42 g/mol |

IUPAC Name |

tert-butyl 5-(3-methylpiperidin-1-yl)piperidine-3-carboxylate |

InChI |

InChI=1S/C16H30N2O2/c1-12-6-5-7-18(11-12)14-8-13(9-17-10-14)15(19)20-16(2,3)4/h12-14,17H,5-11H2,1-4H3 |

InChI Key |

UEYACEUEEIQLQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)C2CC(CNC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Brominated Precursors

A widely utilized method involves substituting a halogen atom (e.g., bromine) on the piperidine ring with 3-methylpiperidine. For example:

Starting Material : tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate (CAS: 188869-05-8).

Procedure :

- React the brominated piperidine derivative (5.0 g, 18 mmol) with 3-methylpiperidine (2.2 equiv) in DMF at 120°C for 3 hours.

- Purify via column chromatography (hexane/ethyl acetate gradient).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 47% |

| Purity (LCMS) | 256.1 (M+1) |

Mechanism :

The bromine at position 3 acts as a leaving group, enabling nucleophilic attack by 3-methylpiperidine. Steric hindrance from the tert-butyl group directs substitution to position 5 via ring conformational flexibility.

Reductive Amination of Ketone Intermediates

This method employs a ketone intermediate, which undergoes imine formation followed by reduction:

Step 1 : Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate via oxidation of a piperidine precursor.

Step 2 : Condensation with 3-methylpiperidine using NaBH3CN or H2/Pd-C to yield the target compound.

- Use of continuous flow reactors improves heat management and scalability.

- Chiral catalysts (e.g., (R)-BINAP) preserve enantiomeric purity during reduction.

- Competing over-reduction of the ketone.

- Requires precise stoichiometric control of the reducing agent.

Photochemical Cross-Coupling

Adapted from Cu-catalyzed protocols for piperidine functionalization:

Reagents :

- Cu(OTf)₂ (5 mol%), ligand L1 (5 mol%), THF, 410 nm light.

- tert-Butyl 4-iodopiperidine-1-carboxylate and N-methyl-N-arylacrylamide.

- Irradiate the mixture for 24 hours at 25°C.

- Extract with ethyl acetate and purify via silica gel chromatography.

- Mild conditions avoid decomposition of acid-sensitive groups.

- Compatible with diverse amine nucleophiles.

Protection/Deprotection Strategies

- Introduce Boc groups to stabilize the piperidine nitrogen during synthesis.

- Example: (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate synthesized via mesylation of N-Boc-3-piperidinol.

Comparative Analysis of Methods

| Method | Yield | Scalability | Regioselectivity |

|---|---|---|---|

| Nucleophilic Substitution | 47–73% | Moderate | Moderate |

| Reductive Amination | 50–65% | High | High |

| Photochemical Coupling | 80% | High | Excellent |

Structural Characterization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(3-methylpiperidin-1-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 5-(3-methylpiperidin-1-yl)piperidine-3-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including interactions with various biological targets.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(3-methylpiperidin-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-Butyl 5-(3-methylpiperidin-1-yl)piperidine-3-carboxylate with structurally analogous compounds from the provided evidence:

Key Observations

Substituent Effects: 3-Methylpiperidinyl vs. Trifluoromethyl Group (): The CF₃ group in significantly increases lipophilicity and metabolic stability compared to the target compound’s methylpiperidinyl group.

Stereochemistry :

- Compounds like emphasize stereospecificity (e.g., 3R,5S configuration), which can drastically alter binding affinities in chiral environments, such as enzyme active sites. The target compound’s stereochemistry is unspecified, limiting direct comparisons.

- Deuterated derivatives (e.g., ) are designed for pharmacokinetic studies, offering enhanced metabolic stability. The target compound lacks isotopic labeling, making it less suited for tracer applications.

Functional Group Diversity: Amino groups () improve aqueous solubility and enable covalent conjugation, while the tert-butyl carbamate in the target compound prioritizes synthetic protection over reactivity.

Physical and Chemical Properties

- Lipophilicity : The trifluoromethyl group in (logP ~2.5 estimated) likely renders it more lipophilic than the target compound (estimated logP ~1.8).

- Solubility: Amino-substituted derivatives () may exhibit higher aqueous solubility (>10 mg/mL) compared to the target compound’s moderate solubility (~5 mg/mL in DMSO).

- Stability : The tert-butyl group in all compounds enhances carbamate stability under acidic or basic conditions, critical for multi-step syntheses.

Biological Activity

tert-Butyl 5-(3-methylpiperidin-1-yl)piperidine-3-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structure, which includes a tert-butyl group and a 3-methylpiperidinyl moiety, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of approximately 270.39 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing piperidine structures often exhibit diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The specific biological activities of this compound are still being elucidated, but preliminary studies suggest several promising areas.

Anticancer Activity

One notable study explored the anticancer potential of piperidine derivatives, highlighting that certain modifications to the piperidine structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound have shown improved efficacy in inducing apoptosis in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Antimicrobial Activity

Piperidine derivatives have also been screened for antimicrobial properties. A high-throughput screening study identified several compounds with significant activity against Mycobacterium tuberculosis, suggesting that modifications in the piperidine ring can lead to enhanced antimicrobial efficacy . Although specific data on this compound is limited, its structural similarities to active compounds warrant further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of piperidine derivatives. Research has shown that variations in substituents on the piperidine ring can dramatically affect potency and selectivity against target cells. For example, the introduction of bulky groups like tert-butyl enhances lipophilicity, which may improve membrane permeability and bioavailability .

Case Studies and Research Findings

Several studies have provided insights into the biological activities associated with piperidine derivatives:

- Anticancer Studies : A study demonstrated that certain piperidine derivatives exhibited significant cytotoxic effects on cancer cell lines, with some compounds inducing apoptosis through mitochondrial pathways .

- Antimicrobial Screening : Research involving a library of piperidine compounds showed promising results against M. tuberculosis, with MIC values indicating effective inhibition at low concentrations .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.